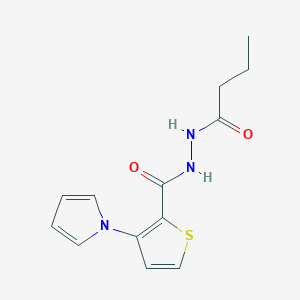

N'-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

Description

N'-Butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide (CAS: 478062-77-0) is a thiophene-carbohydrazide derivative with a molecular formula of C₁₃H₁₅N₃O₂S and a molecular weight of 277.34 g/mol . The compound features a thiophene ring substituted with a pyrrole group at the 3-position and a butanoyl hydrazide moiety at the 2-position.

Properties

IUPAC Name |

N'-butanoyl-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-2-5-11(17)14-15-13(18)12-10(6-9-19-12)16-7-3-4-8-16/h3-4,6-9H,2,5H2,1H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBILXUWWYUOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide typically involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide with butanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

N’-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups on the thiophene or pyrrole rings are replaced by other groups.

Scientific Research Applications

Chemical Properties and Structure

N'-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide has a molecular formula of and a molecular weight of approximately 317.4 g/mol. Its structure features a thiophene ring, a pyrrole moiety, and a hydrazide functional group, contributing to its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In silico studies have indicated that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that the compound binds effectively to the active site of 5-LOX, potentially leading to reduced inflammation .

Material Science Applications

The unique chemical structure of this compound also makes it suitable for applications in material science. Its thiophene component allows for incorporation into conductive polymers and organic electronic devices. Research is ongoing to explore its use in organic photovoltaic cells and sensors due to its electronic properties .

Case Studies

Mechanism of Action

The mechanism of action of N’-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Substituent Variations in the Acyl Hydrazide Group

The butanoyl group in the target compound distinguishes it from other thiophene-carbohydrazide derivatives. Key analogues include:

Key Observations :

Impact of Heterocyclic Moieties

The pyrrole-thiophene core in the target compound is critical for electronic and steric effects:

Key Observations :

- The pyrrole group in the target compound provides N–H hydrogen bonding sites , which are absent in purely aromatic systems like benzo[b]thiophene derivatives .

- Thiophene-pyrrole systems exhibit tautomerization (amide-imidic prototropic forms), influencing their interaction with biological targets like DNA .

Tautomerization and Stability

Thiophene-carbohydrazides undergo amide-imidic tautomerization , a process influenced by substituents:

Key Observations :

Example :

- The target compound could be synthesized by reacting 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide with butanoyl chloride under microwave-assisted conditions, similar to methods in .

Biological Activity

N'-butanoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound falls under the category of thiophene derivatives, which are known for their versatile biological activities. Its structure includes a pyrrole ring and a hydrazide functional group, contributing to its pharmacological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of thiophene derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 125 µg/mL | |

| Pseudomonas aeruginosa | 150 µg/mL | |

| Staphylococcus aureus | 12.5 µg/mL | |

| Enterococcus faecalis | 75 µg/mL |

The compound demonstrated significant antibacterial activity, especially against Staphylococcus aureus, with an MIC value indicating effective inhibition compared to standard antibiotics like ciprofloxacin.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting the growth of cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Case Study: In Vitro Evaluation

In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound exhibited an IC50 value comparable to established anticancer agents. The treatment resulted in significant alterations in cell morphology and viability, indicating apoptosis induction.

Table 2: Anticancer Activity Results

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 225 | Induction of apoptosis | |

| A549 | 150 | Cell cycle arrest at S phase | |

| HT-29 | 200 | LDH enzyme activity increase |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

The compound's anti-inflammatory activity is hypothesized to involve the modulation of signaling pathways related to inflammation, potentially affecting NF-kB and MAPK pathways.

Q & A

Advanced Research Question

- Target selection : Prioritize proteins with structural homology to known hydrazide-binding enzymes (e.g., kinases).

- Docking software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG) and pose validation.

- MD simulations : Confirm stability of ligand-receptor complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.